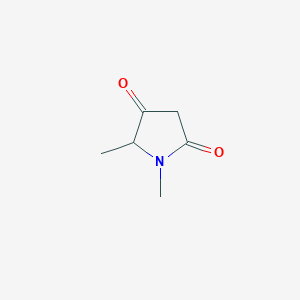

1,5-Dimethylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQPWDZFFADFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849770-44-1 | |

| Record name | 1,5-dimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Dimethylpyrrolidine 2,4 Dione and Its Analogs

Conventional Synthetic Routes to Pyrrolidine-2,4-dione (B1332186) Cores

The fundamental construction of the pyrrolidine-2,4-dione nucleus often relies on well-established cyclization reactions that form the stable five-membered cyclic imide structure.

The formation of the pyrrolidine-2,4-dione core can be effectively achieved through intramolecular cyclization reactions. A prominent example is the Dieckmann cyclization. This method typically begins with the condensation of α-amino acid esters with an appropriate acylating agent like ethoxycarbonylacetic acid. The resulting intermediate undergoes the Dieckmann cyclization, followed by hydrolysis and decarboxylation to yield the desired pyrrolidine-2,4-dione ring system. rsc.org This process is a reliable route for preparing various 5-substituted pyrrolidine-2,4-diones.

Another approach involves the cyclization of intermediates derived from acetoacetanilides. For instance, commercially available acetoacetanilides can be alkylated and subsequently cyclized by reacting with reagents like ethyl bromoacetate (B1195939) to form pyrrolidine-2,5-diones, showcasing the versatility of cyclization in building these heterocyclic cores. researchgate.net

A classic and widely used method for synthesizing cyclic imides, particularly pyrrolidine-2,5-diones (succinimides), involves the reaction of succinic anhydride (B1165640) with a primary amine. mdpi.comresearchgate.net This reaction typically proceeds in two steps: the amine first opens the anhydride ring to form an intermediate 3-carbamoylpropanoic acid. researchgate.net This intermediate is then subjected to cyclization, often facilitated by a dehydrating agent such as acetyl chloride or by thermal means, to furnish the five-membered imide ring. researchgate.net

While this method directly yields the 2,5-dione isomer, modifications and alternative starting materials are employed to access the 2,4-dione scaffold. For example, α-oxoketene O,N-acetals have been shown to react with maleic anhydride to produce N-alkyl-3-acyl-4-alkoxycarbonylmethylpyrrolidine-2,5-diones, demonstrating how anhydride chemistry can be adapted to create more complex pyrrolidine (B122466) dione (B5365651) structures. researchgate.net

| Starting Materials | Reagents | Product | Reference |

| Succinic Anhydride, Aromatic Amine | 1. Mixing, 2. Acetyl Chloride | N-Aryl-pyrrolidine-2,5-dione | researchgate.net |

| 3-Substituted Coumarins, Nitromethane | Base | 3,4-Disubstituted 1-hydroxy-pyrrolidine-2,5-diones | mdpi.com |

| α-Oxoketene O,N-acetals, Maleic Anhydride | Heat (80–110 °C) | N-Alkyl-3-acyl-4-alkoxycarbonylmethylpyrrolidine-2,5-diones | researchgate.net |

Advanced Synthetic Strategies for Substituted Pyrrolidine-2,4-diones

To access a wider range of substituted pyrrolidine-2,4-diones, including the target compound 1,5-Dimethylpyrrolidine-2,4-dione, chemists have developed more advanced and efficient synthetic strategies. These methods often offer improved yields, shorter reaction times, and the ability to introduce diverse functional groups with high selectivity.

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. semanticscholar.org Several MCRs have been developed for the synthesis of functionalized pyrrolidinones. A notable example is the three-component reaction involving α-oxo esters or acids, aldehydes, and amines, which yields highly substituted 3-hydroxy-1,5-dihydropyrrol-2-ones. nih.gov These products exist in tautomeric equilibrium with the corresponding pyrrolidine-2,3-diones. This approach is operationally simple and allows for significant structural diversity by varying the three input components. nih.gov

A sequential Ugi four-component reaction followed by cyclization has also been reported for the efficient synthesis of functionalized pyrrolidine-2,5-diones. acs.org This diversity-oriented synthesis benefits from good to high yields, easy workup, and short reaction times. acs.org Furthermore, three-component reactions have been utilized to prepare 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, which exist in a stable enamine form. researchgate.net

| Reaction Type | Components | Product | Key Features | Reference |

| Three-Component Reaction | α-Oxo ester, Aldehyde, Amine | 4-Quaternary Substituted Pyrrolidine-2,3-dione | Diastereoselective, Gram-scale access | nih.gov |

| Ugi-4CR/Cyclization | (Not specified) | Functionalized Pyrrolidine-2,5-diones | Diversity-oriented, good yields, short reaction times | acs.org |

| Enol-Ugi Condensation | Pyrrolidine-2,3-dione, Aldehyde, Amine, Isocyanide | Enaminic Pyrrolidinone Adducts | Mild conditions, introduces peptidic groups | semanticscholar.org |

Organocatalysis has emerged as a vital strategy for the asymmetric synthesis of chiral molecules, including substituted pyrrolidines. nih.gov Bifunctional catalysts, such as thiourea (B124793) derivatives, have been found to be effective in promoting asymmetric Michael addition reactions. For instance, an organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones has been successfully developed. beilstein-journals.org This reaction, catalyzed by a bifunctional thiourea catalyst, proceeds under mild conditions to deliver products with good enantioselectivity. beilstein-journals.org

Chiral pyrrolidines themselves, particularly those derived from proline, are widely used as organocatalysts to promote various enantioselective transformations. nih.gov These catalysts are instrumental in reactions like [3+2] cycloadditions and Michael additions for the construction of complex pyrrolidine scaffolds. nih.govtandfonline.com

The use of microwave irradiation has become a popular technique in organic synthesis to accelerate reaction rates and often improve product yields. mdpi.com This technology has been successfully applied to the synthesis of pyrrolidine derivatives. For example, microwave-assisted one-pot, three-component 1,3-dipolar cycloaddition reactions are used to generate spiro-pyrrolidine derivatives in high yields and significantly shorter reaction times compared to conventional heating methods. mdpi.comchim.it

In one protocol, the reaction between aromatic aldehydes, glycine (B1666218) esters, and maleimides under microwave heating at 125 °C for just 15 minutes leads to the formation of pyrrolidine hybrids in good yields. tandfonline.com Another example is the microwave-assisted condensation of N-phenyl succinimide (B58015) derivatives with p-fluorobenzaldehyde on a neutral alumina (B75360) support, which produces bis-chalcones in 4-6 minutes at 800W. semanticscholar.org These examples highlight the efficiency and time-saving advantages of microwave-assisted synthesis in this field. mdpi.com

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Spirooxindole Synthesis | Conventional | 3 hours | Lower | mdpi.com |

| Spirooxindole Synthesis | Microwave (80 °C) | 5 minutes | Higher | mdpi.com |

| N-alkylation of chlorin | Conventional | 8 hours | 50% | mdpi.com |

| N-alkylation of chlorin | Microwave | 4 hours | 41% | mdpi.com |

Diastereoselective Synthesis

Diastereoselective synthesis of substituted pyrrolidine-2,4-diones is of paramount importance for the preparation of stereochemically defined molecules, which is often crucial for their biological function. While specific literature on the diastereoselective synthesis of this compound is not abundant, general methods for related structures highlight the key strategies employed.

One prominent approach involves the use of pyrrolidine-2,4-diones as a template for the synthesis of dipeptide analogues. An optimized two-step reductive amination procedure has been shown to produce a library of pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity rsc.org. This method underscores the utility of the pyrrolidine-2,4-dione scaffold as a starting point for constructing more complex, stereochemically rich molecules.

Another powerful strategy is the multicomponent reaction (MCR). A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported through a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. This method leads to densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter with exquisite diastereoselectivity nih.gov. Although this example focuses on pyrrolidine-2,3-diones, the principles of stereocontrol through concerted rearrangements are applicable to the broader class of substituted pyrrolidines.

Furthermore, the [3+2]-cycloaddition reaction of azomethine ylides represents a robust method for the diastereoselective synthesis of spiro-pyrrolidine derivatives. These reactions, often proceeding with high regio- and diastereoselectivity, allow for the construction of complex heterocyclic systems bearing multiple stereocenters mdpi.com. The stereochemical outcome is typically controlled by the geometry of the azomethine ylide and the dienophile.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of polysubstituted pyrrolidines. For instance, a Cinchona alkaloid-derived organocatalyst has been used to synthesize highly functionalized pyrrolidine analogues with up to three stereogenic centers in good yield and with excellent diastereoselectivity. This is achieved through a cascade reaction involving a reversible aza-Henry reaction and a dynamic kinetic resolution-driven aza-Michael cyclization acs.org.

The table below summarizes some of the diastereoselective synthetic approaches applicable to pyrrolidine dione scaffolds.

| Synthetic Approach | Key Features | Product Type | Reference |

| Reductive Amination | Two-step procedure, high yield, excellent diastereoselectivity | Pyrrolidinone-containing dipeptide analogues | rsc.org |

| Multicomponent Reaction | One-pot, three-component cyclization/allylation, Claisen rearrangement, high diastereoselectivity | Highly substituted pyrrolidine-2,3-diones with quaternary stereocenters | nih.gov |

| [3+2] Cycloaddition | In situ generation of azomethine ylides, high regio- and diastereoselectivity | Spiro-pyrrolidine derivatives | mdpi.com |

| Organocatalysis | Cascade reaction, dynamic kinetic resolution, excellent diastereoselectivity | Polysubstituted pyrrolidines | acs.org |

Derivatization Strategies for this compound Frameworks

Derivatization of the this compound framework is crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties. These strategies primarily focus on N-substitution and functionalization at various positions of the pyrrolidine ring.

N-Substitution Reactions

The term "N-substitution" in the context of this compound, which already possesses a methyl group at the nitrogen atom, generally refers to the synthesis of analogs with different substituents at the N-1 position. This is typically achieved by starting with a primary amine other than methylamine (B109427) in the initial synthesis of the pyrrolidine-2,4-dione ring.

For example, N-substituted pyrrolidine-2-ones can be prepared through the condensation of various primary amines with γ-butyrolactone at high temperatures researchgate.net. This approach allows for the introduction of a wide array of substituents on the nitrogen atom. Similarly, the synthesis of novel (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-dione derivatives has been achieved through the reaction of N-arylbenzenecarboximidamides with succinic anhydride, demonstrating a method for introducing more complex N-substituents bohrium.com.

The following table provides examples of synthetic methods for N-substituted pyrrolidine dione analogs.

| Starting Materials | Reaction Type | N-Substituent | Product | Reference |

| Primary amines and γ-butyrolactone | Condensation | Various alkyl or aryl groups | N-substituted pyrrolidine-2-ones | researchgate.net |

| N-arylbenzenecarboximidamides and succinic anhydride | Condensation | Phenyl(arylamino)methyl group | (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones | bohrium.com |

| 4-(bromomethyl)coumarins and pyrrolidine-2,5-dione | Nucleophilic substitution | Substituted coumarinylmethyl group | 1-((substituted-2-oxo-2H-chromen-4-yl)methyl)pyrrolidine-2,5-diones | scirp.org |

Functionalization at Ring Positions (e.g., C-3, C-4, C-5)

Functionalization of the carbon atoms within the this compound ring is a key strategy for introducing structural diversity. The C-3 position, being a methylene (B1212753) group flanked by two carbonyls, is particularly reactive.

Acylation at the C-3 position is a common transformation. Pyrrolidine-2,4-diones can be acylated at C-3 with various acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl ether rsc.orgrsc.org. This reaction proceeds through the formation of an enolate or a related reactive intermediate.

The C-3 position can also be functionalized through condensation reactions. For instance, 1,5-diphenylpyrrolidine-2,4-dione (B14431305) condenses with ethyl orthoformate to yield a 3-ethoxymethylene derivative, which can be further reacted with various nucleophiles to introduce diverse substituents at the exocyclic methylene carbon nih.gov. The synthesis of 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione also highlights the reactivity of the C-3 position towards the formation of enamine-type structures mdpi.com.

While the C-5 position in the target molecule is already substituted with a methyl group, reactions involving this position are also conceivable, potentially through enolate chemistry under specific conditions. For instance, the synthesis of 5,5-dimethyl-1H-pyrrol-2(5H)-one from 5,5-dimethylpyrrolidine-2,4-dione (B1314450) suggests that the C-5 position can be involved in synthetic transformations, although this example involves a different substitution pattern researchgate.net.

The functionalization of the 3-position in the related 1,5-benzodiazepine-2,4-dione system through various reactions like alkylation, amination, and acylation further illustrates the general reactivity of the methylene group situated between two carbonyls in a heterocyclic framework imist.ma.

Below is a table summarizing key functionalization reactions at the ring positions of pyrrolidine-2,4-dione frameworks.

| Position | Reaction Type | Reagents | Product Type | Reference |

| C-3 | Acylation | Acid chlorides, Lewis acid (e.g., BF₃·OEt₂) | 3-Acylpyrrolidine-2,4-diones | rsc.orgrsc.org |

| C-3 | Condensation | Ethyl orthoformate | 3-Ethoxymethylene-pyrrolidine-2,4-dione | nih.gov |

| C-3 | Condensation/Substitution | Ethyl orthoformate, then amines | 3-Aminomethylene-pyrrolidine-2,4-diones | nih.gov |

| C-3 | Condensation | Acetoacetanilide/ethylamine | 3-(1-Ethylamino-ethylidene)-pyrrolidine-2,4-dione | mdpi.com |

Reaction Mechanisms and Chemical Transformations of 1,5 Dimethylpyrrolidine 2,4 Dione Systems

Hydrolytic Pathways of Pyrrolidine-2,4-dione (B1332186) Ring Systems

The stability of the pyrrolidine-2,4-dione ring is significantly influenced by pH. Hydrolysis can proceed under both alkaline and neutral conditions, leading to ring-opening. These pathways are analogous to the deamidation reactions observed in peptides and proteins containing asparagine or glutamine residues, which proceed through a similar cyclic imide intermediate. nih.govnih.gov

Under alkaline conditions, the pyrrolidine-2,4-dione ring is susceptible to hydrolytic cleavage. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, typically the C4-carbonyl, which is more ketone-like. This is followed by the cleavage of the C3-C4 bond, leading to a ring-opened product. Subsequent hydrolysis of the amide bond at the C2-position can also occur, though it generally requires more forcing conditions.

In neutral or near-neutral aqueous solutions, the hydrolysis of the pyrrolidine-2,4-dione ring is considerably slower than under alkaline conditions. The mechanism involves the attack of a water molecule on a carbonyl carbon. The rate of hydrolysis is influenced by factors such as temperature and the substitution pattern on the ring. nih.gov

The chemistry of pyrrolidine-2,4-dione systems is highly relevant to the study of non-enzymatic deamidation in proteins, a critical post-translational modification. nih.gov The deamidation of asparagine (Asn) residues, for instance, proceeds through a five-membered succinimide (B58015) intermediate, which is structurally analogous to the pyrrolidinedione ring. nih.govnih.gov This process begins with the attack of the backbone nitrogen of the succeeding amino acid on the asparagine side-chain carbonyl carbon, forming a metastable tetrahedral intermediate. nih.gov This intermediate then expels the ammonia (B1221849) group to form the succinimide ring. nih.gov The succinimide intermediate is then hydrolyzed, yielding a mixture of aspartic acid (Asp) and iso-aspartic acid (iso-Asp) products. nih.gov The study of pyrrolidinedione hydrolysis provides a valuable model for understanding the factors that influence the rates and outcomes of protein deamidation. nih.govresearchgate.net

Nucleophilic Attack and Addition Reactions

The electrophilic nature of the two carbonyl carbons in the 1,5-dimethylpyrrolidine-2,4-dione ring makes them primary sites for nucleophilic attack. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Attack at C4-Carbonyl: Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more reactive ketone-like carbonyl at the C4 position.

Attack at C2-Carbonyl (Amide): Attack at the C2-amide carbonyl is generally less favorable but can occur, often leading to ring-opening.

Enolate Formation: In the presence of a base, a proton can be abstracted from the C3 position, forming an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for functionalization at the C3 position. This reactivity is fundamental to the use of tetramic acids as building blocks in synthesis. researchgate.net

Research on related 2,5-disubstituted pyrrolidines shows that nucleophilic additions can be highly diastereoselective, a principle that is key to their use as chiral auxiliaries in asymmetric synthesis. nih.gov For example, the addition of Grignard reagents to related chiral 1,3-oxazolidines, which can be precursors to or derived from pyrrolidine (B122466) systems, proceeds with high diastereoselectivity. nih.gov

Transimination Reactions Involving Pyrrolidine-2,3-diones

While not a direct reaction of the this compound core itself, transimination is a significant transformation for derivatives containing an exocyclic imine function. Studies on 4-(1-aminoethylidene)-1,5-disubstituted pyrrolidine-2,3-diones demonstrate a reversible transimination reaction. beilstein-journals.orgnih.gov In this process, the Schiff base (C=N) linkage reacts with an amine, such as methylamine (B109427), to exchange the amine component. beilstein-journals.orgresearchgate.net

This reaction typically occurs when a Schiff base derivative of a pyrrolidinedione is treated with a primary amine, resulting in the displacement of the original amine from the exocyclic double bond. beilstein-journals.orgnih.gov The reaction proceeds with high yields, ranging from 80% to 92%. beilstein-journals.orgnih.gov

Table 1: Synthesis of 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones via Transimination beilstein-journals.orgnih.gov This table is based on data for pyrrolidine-2,3-dione (B1313883) systems, which serve as a model for potential reactions of functionalized this compound derivatives.

| Starting Compound (Substituents) | Product | Yield (%) |

|---|---|---|

| 1,5-Diphenyl | 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | 92 |

| 1-(4-Chlorophenyl)-5-phenyl | 4-(1-methylamino)ethylidene-1-(4-chlorophenyl)-5-phenylpyrrolidine-2,3-dione | 85 |

| 1-(4-Methylphenyl)-5-phenyl | 4-(1-methylamino)ethylidene-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione | 80 |

| 1-(4-Methoxyphenyl)-5-phenyl | 4-(1-methylamino)ethylidene-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione | 88 |

| 1-(3-Nitrophenyl)-5-phenyl | 4-(1-methylamino)ethylidene-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione | 82 |

Cycloaddition Reactions and Ring Expansions/Contractions

The pyrrolidinedione ring and its derivatives can participate in cycloaddition reactions and undergo various ring transformations. For instance, a [1+4] cycloaddition reaction has been reported between an electron-deficient heterodiene (derived from Meldrum's acid, a related dione) and an isocyanide. iau.ir This type of reactivity highlights the potential for pyrrolidinediones to act as components in cycloaddition pathways to form more complex heterocyclic systems. iau.ir

In one documented solvent-free cycloaddition, an oxazolone (B7731731) precursor reacts to form a substituted pyrrolidine-2,4-dione derivative, specifically 1,3-dibenzoyl-3,5-dimethylpyrrolidine-2,4-dione, demonstrating the formation of the core ring system via cycloaddition. rsc.org

Furthermore, photochemical reactions can induce significant structural changes. The synthesis of a novel dihydrofuroazetidinone system has been achieved starting from 5,5-dimethylpyrrolidine-2,4-dione (B1314450), indicating a pathway involving ring contraction and rearrangement to form a β-lactam system. researchgate.net Such transformations underscore the utility of the pyrrolidinedione skeleton in accessing diverse and novel heterocyclic structures.

Chelation-Assisted C-H Activation and Functionalization

Chelation-assisted C-H activation is a powerful strategy in organic synthesis that utilizes a directing group within a substrate to guide a metal catalyst to a specific C-H bond. This approach offers high levels of regioselectivity, which is often a significant challenge in the functionalization of complex molecules. Typically, a heteroatom-containing functional group coordinates to the metal center, forming a stable metallacyclic intermediate that facilitates the cleavage of a proximate C-H bond.

Common directing groups include pyridines, amides, and carboxylic acids, which have been extensively used in conjunction with transition metals like palladium, rhodium, and iron to catalyze a wide array of C-C and C-heteroatom bond formations. For instance, the C-H activation of N-aryl pyridones has been achieved using palladium catalysis, where the pyridone oxygen acts as a directing group. chemscene.com Similarly, iron-catalyzed C-H activation has been demonstrated using triazole-based directing groups. rsc.org In the context of pyrrolidine systems, sulfur-directed amidation at the α-C(sp³)–H position has been reported, showcasing the utility of appended directing groups. nih.gov The direct C-H functionalization of N-Boc-pyrrolidine further highlights the potential for modifying this heterocyclic core. researchgate.net

However, in the case of this compound, there is currently no published research demonstrating the use of the inherent dione (B5365651) functionality as a chelating directing group for C-H activation. The carbonyl groups of the pyrrolidine-2,4-dione system could theoretically act as a bidentate ligand to direct a metal catalyst to the C-H bonds at the 3- or 5-position. Such a transformation would be highly valuable, providing a direct route to substituted pyrrolidinedione derivatives.

Despite the synthetic potential, a comprehensive search of the scientific literature and chemical databases did not yield any studies that specifically describe the chelation-assisted C-H activation and subsequent functionalization of this compound. While the synthesis of this compound and its derivatives is known, its application in this specific type of catalytic transformation remains an unexplored area of research. The absence of such reports suggests that either the dione moiety is not an effective directing group under typical C-H activation conditions, or that this particular avenue of research has yet to be investigated.

Spectroscopic and Structural Elucidation of 1,5 Dimethylpyrrolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone in the structural analysis of 1,5-Dimethylpyrrolidine-2,4-dione and its analogues, offering detailed insights into the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of pyrrolidine-2,4-dione (B1332186), the chemical shifts (δ) of protons are influenced by the substituents on the heterocyclic ring. For instance, in a study of (3S,5S)-1-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-3,5-dimethylpyrrolidine-2,4-dione, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the various protons. wiley-vch.de The proton at the C5 position (CH*) appeared as a quartet at 4.52 ppm, while the N-H proton was observed as a broad singlet at 5.54 ppm. wiley-vch.de The methyl groups at C3 and the tert-butoxycarbonyl protecting groups also exhibited characteristic signals. wiley-vch.de

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 5.54 | br s | - |

| C5-H | 4.52 | q | 7.1 |

| CH₃ (carbamate) | 1.54 | s | - |

| CH₃ | 1.52 | s | - |

| CH₃ | 1.40 | s | - |

| CH₃ (carbamate) | 1.35 | s | - |

| Data for (3S,5S)-1-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-3,5-dimethylpyrrolidine-2,4-dione in CDCl₃. wiley-vch.de |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. In the case of (3S,5S)-1-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-3,5-dimethylpyrrolidine-2,4-dione, the ¹³C NMR spectrum revealed signals for the carbonyl carbons of the ketone and lactam at 207.1 ppm and 172.0 ppm, respectively. wiley-vch.de The carbons of the carbamate (B1207046) groups appeared at 154.9 and 149.0 ppm. wiley-vch.de The chiral carbon (C) and the quaternary carbon (C) were observed at 60.6 ppm and 59.5 ppm, respectively. wiley-vch.de

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| CO (ketone) | 207.1 |

| CO (lactam) | 172.0 |

| CO (carbamate) | 154.9, 149.0 |

| C (carbamate) | 84.0, 81.5 |

| CH | 60.6 |

| C | 59.5 |

| CH₃ (carbamate) | 28.1, 28.0 |

| CH₃ | 20.2, 17.9 |

| Data for (3S,5S)-1-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-3,5-dimethylpyrrolidine-2,4-dione in CDCl₃. wiley-vch.de |

To further elucidate complex structures and establish stereochemistry, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.edu

HETCOR (Heteronuclear Correlation) , including HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), establishes correlations between directly bonded protons and carbons. sdsu.eduuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. sdsu.eduipb.pt For example, HMBC can be used to confirm the location of substituents on the pyrrolidine-2,4-dione ring. ipb.pt

nOe (Nuclear Overhauser Effect) : nOe experiments provide information about the spatial proximity of protons. The observation of an nOe enhancement between two protons indicates that they are close in space, which is invaluable for determining the relative stereochemistry of the molecule. ipb.pt For instance, in a related pyrrolidine-2,4-dione derivative, a medium-range nOe coupling was observed between the C5 proton and the NH proton, providing insight into the molecule's conformation. wiley-vch.de

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. In derivatives of this compound, the characteristic vibrational bands of the carbonyl groups are particularly informative. The FT-IR spectrum of a related pyrano[2,3-d]pyrimidine-2,4-dione derivative showed two distinct carbonyl bands at 1752.22 cm⁻¹ and 1694.82 cm⁻¹, corresponding to the different carbonyl environments within the molecule. nih.gov The presence of N-H bonds can also be identified by their characteristic stretching vibrations. nih.gov

Table 3: Typical FT-IR Absorption Bands for Pyrrolidine-2,4-dione Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3256.68, 3163.37 |

| C=O Stretch (dione) | 1752.22, 1694.82 |

| Data for a pyrano[2,3-d]pyrimidine-2,4-dione derivative. nih.gov |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound, the predicted monoisotopic mass is 127.06333 Da. uni.lu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can aid in its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.07061 | 122.1 |

| [M+Na]⁺ | 150.05255 | 132.0 |

| [M-H]⁻ | 126.05605 | 125.0 |

| [M+NH₄]⁺ | 145.09715 | 145.3 |

| [M+K]⁺ | 166.02649 | 131.3 |

| [M+H-H₂O]⁺ | 110.06059 | 117.3 |

| Data from PubChemLite. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of this compound derivatives.

Single-crystal X-ray diffraction analysis has been successfully applied to elucidate the structures of numerous pyrrolidine-2,4-dione derivatives. These studies have revealed key structural features, such as the conformation of the pyrrolidine (B122466) ring and the stereochemistry of substituents.

For example, the crystal structure of (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate revealed that the pyrrolidine ring adopts an envelope conformation. iucr.orgnih.gov In contrast, the pyrrolidine ring in 3,3-dimethylpyrrolidine-2,4-dione (B1659410) is approximately planar due to the absence of bulky groups. iucr.orgnih.gov The structure of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione was also confirmed by single-crystal X-ray diffraction, showing a planar pyrrolidine ring. beilstein-journals.org

X-ray diffraction studies have also been crucial in determining the configuration of substituents. For instance, the single-crystal structure of a novel pyrrolidine-2,4-dione derivative showed that the 1-hydroxyethylidene group is linked to the third position of the pyrrolidine heterocycle through a double bond with a Z-configuration. rsc.org Similarly, X-ray analysis has been used to confirm the structures of various 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives. d-nb.info

The following table presents crystallographic data for a selection of pyrrolidine-2,4-dione derivatives:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate | Triclinic | P-1 | Pyrrolidine ring in envelope conformation. | nih.gov |

| 3,3-Dimethylpyrrolidine-2,4-dione | Monoclinic | C2/c | Essentially planar five-membered rings. | researchgate.net |

| 4-(1-Methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | Triclinic | P-1 | Planar pyrrolidine ring; Z-stereochemistry around the double bond. | beilstein-journals.org |

| Pyrrolidine-2,5-dione | Orthorhombic | Pbca | Nearly coplanar non-H atoms. | researchgate.net |

This table summarizes key crystallographic information for several pyrrolidine-2,4-dione derivatives, highlighting the diversity in their solid-state structures.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions, with hydrogen bonding often playing a dominant role. These interactions significantly influence the physical properties of the solid, such as melting point and solubility.

In the crystal structure of (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate, neighboring molecules are linked into one-dimensional chains by intermolecular C-H···O hydrogen bonds. iucr.orgnih.gov The crystal structure of 3,3-dimethylpyrrolidine-2,4-dione is stabilized by intermolecular N-H···O and C-H···O interactions, which form a two-dimensional network. researchgate.net

In the case of pyrrolidine-2,5-dione, pairs of molecules are linked by N-H···O hydrogen bonds to form inversion dimers. researchgate.net Similarly, several derivatives of 2,4-dimethylpyrrole (B27635) form hydrogen-bonded dimers in the solid state. nih.gov The crystal packing of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione features an intramolecular N-H···O hydrogen bond, which contributes to the stability of the Z-configuration around the exocyclic double bond. beilstein-journals.org

Computational Chemistry and Theoretical Modeling of 1,5 Dimethylpyrrolidine 2,4 Dione Systems

Quantum Mechanical Studies

Quantum mechanical methods are employed to investigate the intrinsic properties of molecules based on the fundamental principles of quantum physics. These calculations provide a detailed description of electron distribution and energy, which dictates the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govscispace.com By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors. espublisher.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. espublisher.com For pyrrolidine-dione derivatives, DFT calculations are used to map the distribution of these orbitals. Typically, the HOMO is located over the more electron-rich portions of the molecule, while the LUMO is situated on electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a 1,5-dimethylpyrrolidine-2,4-dione system, the oxygen atoms of the dione (B5365651) group would exhibit strong negative electrostatic potential, making them centers for electrophilic interactions. nih.gov

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the ability to accept electrons. mdpi.com |

This table outlines key global reactivity descriptors calculated using DFT, which are essential for predicting the chemical behavior of this compound.

These descriptors help in comparing the reactivity of different derivatives and understanding their interaction potential in various chemical environments. mdpi.com

Computational studies are invaluable for mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed examination of reaction mechanisms. nih.gov By identifying reactants, intermediates, transition states, and products, researchers can gain a molecular-level understanding of reaction pathways.

DFT calculations are used to propose and validate reaction mechanisms for the synthesis and functionalization of pyrrolidine-dione derivatives. nih.govresearchgate.net For instance, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine, computational results can propose a mechanism that proceeds through the most favorable pathway with the lowest activation energy (ΔG#). nih.govresearchgate.net

Transition State (TS) Theory: The identification of the transition state—the highest energy point along the reaction coordinate—is critical for determining the reaction rate. researchgate.net Frequency calculations are performed to confirm the nature of stationary points on the PES; a stable molecule will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the vibrational mode that leads the reactants over the energy barrier to form products. researchgate.net The rate constant of a reaction can be calculated using transition state theory, providing a quantitative measure of reaction kinetics. nih.gov

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion. nih.govmdpi.com

For cyclic systems like this compound, the five-membered ring can adopt various puckered conformations (e.g., envelope, twist). Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. frontiersin.orgdoi.org By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. frontiersin.org This information is crucial as the biological activity and reactivity of a molecule are often dependent on its preferred conformation.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules in complex environments, particularly their interactions with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting binding modes and estimating the binding affinity of potential drug candidates. nih.govresearchgate.net

In the context of this compound derivatives, docking studies can be used to investigate their potential as inhibitors of specific enzymes. mdpi.com The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a crystal structure) and the ligand. mdpi.com

Grid Generation: Defining the binding site or active site on the receptor.

Docking Simulation: Using a search algorithm to explore various binding poses of the ligand within the active site. nih.gov

Scoring: Evaluating each pose using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a stronger binding interaction. nih.gov

The results of docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, studies on pyrrolidine-2,3-dione (B1313883) derivatives identified candidate inhibitors for the Cdk5/p25 complex, implicated in Alzheimer's disease, by showing how these molecules occupy the ATP-binding site and form stable interactions. mdpi.com

| Interaction Type | Description | Typical Residues Involved |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asp, Glu, Ser, Thr, His |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Ala, Val, Leu, Ile, Phe |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residues |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

This table summarizes the common types of ligand-receptor interactions identified through molecular docking studies.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of ligand-receptor complexes. plos.org

An MD simulation can be performed on a promising ligand-receptor complex identified from docking to:

Assess Stability: The root-mean-square deviation (RMSD) of the protein and ligand is monitored over the simulation time. A stable RMSD value suggests that the complex remains in a consistent conformation. plos.orgsemanticscholar.org

Analyze Interactions: The persistence of key interactions, like hydrogen bonds, can be tracked throughout the simulation to confirm their importance for binding. mdpi.com

Calculate Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

For instance, MD simulations of pyrrolidine-dione derivatives complexed with a target protein can confirm the stability of the binding pose and the crucial interactions within the active site, reinforcing the compound's potential as an inhibitor. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

An exhaustive search of scientific databases reveals a lack of specific SAR and QSAR studies centered on this compound. Research in this area tends to focus on broader classes of pyrrolidinedione and succinimide (B58015) derivatives which are recognized for a variety of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.netnih.gov For these broader classes, SAR studies have been crucial in understanding how chemical modifications influence biological activity. For instance, modifications at the nitrogen atom of the succinimide ring have been shown to impact anticonvulsant efficacy.

Ligand-based and structure-based design are two cornerstone strategies in computational drug discovery. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the knowledge of molecules that are known to interact with it. In contrast, structure-based approaches require the 3D structure of the target protein to analyze interactions and predict binding affinities.

For classes of compounds related to this compound, such as N-phenyl pyrrolidin-2-ones, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed. nih.gov These models help to explain the substituent effects on biological activity, for example, in the inhibition of enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov However, no such specific models have been published for this compound itself.

In silico methods, including virtual screening, are powerful tools for identifying potential drug candidates from large chemical libraries. These computational techniques predict how molecules might interact with a biological target. While virtual screening has been applied to various heterocyclic compounds, there is no specific mention in the available literature of large-scale virtual screening campaigns focused on identifying new biological activities for this compound.

Computational studies on related succinimide derivatives have utilized methods like Density Functional Theory (DFT) to investigate structure-activity relationships and predict the chemical activity of molecules. researchgate.net Such theoretical calculations provide insights into the electronic properties and reactivity of these compounds, which are valuable for designing new derivatives with desired biological functions. researchgate.net

Advanced Applications and Research Directions of Pyrrolidine 2,4 Dione Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

The pyrrolidine-2,4-dione (B1332186) ring system is a highly valued building block in organic synthesis due to its inherent reactivity and stereochemical potential. nih.govmdpi.com Chemists utilize this scaffold as a starting point for constructing more intricate molecular architectures. The synthesis of the core itself can be achieved through various routes, such as the cyclization of acyclic precursors or the functionalization of existing pyrrolidine (B122466) rings like proline. mdpi.com

A classical method for preparing these diones involves heating a 3-ethoxycarbonyl derivative with water or nitromethane. rsc.org More contemporary approaches employ multicomponent reactions (MCRs), which are lauded for their efficiency and high atom economy in producing pyrrolidine derivatives. researchgate.net For example, the reaction of esters of acylpyruvic acid with aldehydes and amines is a known three-component route to functionalized pyrrolidinones. nih.gov

Once formed, the pyrrolidine-2,4-dione structure can be further modified. For instance, N-substituted maleimides can undergo Michael additions with ketones to yield complex pyrrolidine-2,5-dione derivatives. ebi.ac.ukresearchgate.net This versatility has enabled the synthesis of a wide array of compounds, including precursors for important drugs and novel herbicidal agents designed from natural tetramic acid leads. mdpi.combohrium.com

Development of Scaffolds for Novel Bioactive Compounds (Focus on Chemical Design Principles)

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, largely due to its three-dimensional nature. nih.govnih.gov Unlike flat aromatic rings, the non-planar, puckered conformation of the saturated pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space. nih.govnih.gov This "pseudorotation" phenomenon, combined with the potential for multiple stereocenters, provides chemists with a powerful tool to fine-tune the spatial arrangement of substituents and optimize interactions with biological targets. nih.gov

Key Design Principles:

Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical design element. Different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins like enzymes and receptors. nih.govnih.gov

Bioisosteric Replacement: The pyrrolidine-2,4-dione moiety itself can serve as a bioisostere for other groups, and it is frequently incorporated into larger molecules to impart specific properties. Researchers have designed and synthesized numerous derivatives by introducing various pharmacophores, such as diphenyl ether and hydrazine (B178648) moieties, to create antifungal agents. rsc.orgrsc.org

This scaffold has been successfully employed to develop a multitude of bioactive agents, including anticonvulsant, anti-inflammatory, anticancer, and antidiabetic compounds. nih.govfrontiersin.orgtandfonline.com

Applications in Materials Science (e.g., Polymer Chemistry)

While the predominant application of pyrrolidine-2,4-dione derivatives is in medicinal chemistry and agrochemicals, their potential in materials science represents a growing field of interest. researchgate.net The structural features that make them valuable in drug design—such as their defined stereochemistry and capacity for functionalization—could be harnessed for the creation of advanced materials.

Potential applications, though less explored, could include the development of:

Specialty Polymers: The pyrrolidine-2,4-dione moiety could be incorporated into polymer backbones or as pendant groups to introduce specific functionalities, such as chirality or metal-binding sites.

Organocatalysts: The pyrrolidine scaffold is a well-established framework for organocatalysts, and derivatives could be immobilized on polymer supports for use in heterogeneous catalysis. nih.gov

Functional Materials: The ability to form stable complexes and respond to external stimuli could be exploited in the design of sensors or responsive materials.

The use of pyrrolidine derivatives in areas like covalent organic frameworks and polymer-supported reagents is an emerging research direction. fluorochem.co.uk

Investigations of Enzyme Binding and Inhibition Mechanisms (from a chemical interaction perspective)

The study of how pyrrolidine-2,4-dione derivatives interact with enzymes at a molecular level is crucial to their role as therapeutic agents. Docking studies and structure-activity relationship (SAR) analyses have provided detailed insights into their binding modes.

Dipeptidyl Peptidase-4 (DPP-4): Pyrrolidine-based inhibitors are a cornerstone of treatment for type 2 diabetes. These molecules typically bind within the S1 and S2 hydrophobic pockets of the DPP-4 enzyme. tandfonline.com The binding is often characterized by crucial hydrogen bond interactions between the ligand and key amino acid residues like Glu205 and Glu206 in the active site. tandfonline.comnih.govbrieflands.com Vildagliptin, for example, features a nitrile-substituted pyrrolidine that forms a reversible covalent interaction with the catalytic serine residue of DPP-4. tandfonline.com

Cyclooxygenase (COX): Certain pyrrolidine-2,5-dione derivatives have been developed as selective COX-2 inhibitors for anti-inflammatory applications. Their selectivity is attributed to specific interactions with amino acid residues located in an additional secondary pocket present in the COX-2 enzyme but not in COX-1. ebi.ac.uk

Inducible Nitric Oxide Synthase (iNOS): As potential anti-inflammatory agents, pyrrolidine-2,3-dione (B1313883) derivatives have been shown to act as ligands for iNOS. Molecular docking simulations indicate that their inhibitory activity is stabilized by hydrogen bonds with residues such as Cys200 and Ser242, as well as by van der Waals interactions. beilstein-journals.org

Other Enzymes: This scaffold has demonstrated inhibitory activity against a wide range of other enzymes, including α-glucosidase and α-amylase (relevant to diabetes), frontiersin.orgnih.gov and various proteases and kinases, highlighting its chemical versatility.

Table 2: Examples of Enzyme Inhibition by Pyrrolidine-dione Derivatives

| Derivative Class | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | COX-2 | Compound 13e showed potent inhibition (IC₅₀ = 0.98 μM) with high selectivity. | ebi.ac.uk |

| Pyrrolidine-2,3-dione derivatives | iNOS | Compound 5e exhibited the strongest binding affinity and significant NO production inhibition (IC₅₀ = 43.69 µM). | beilstein-journals.org |

| Pyrrolidine sulfonamide derivatives | DPP-IV | Compound 23d showed the best inhibition (IC₅₀ = 11.32 µM) against the enzyme. | frontiersin.org |

Emerging Research Areas in Pyrrolidine-2,4-dione Chemistry

The field of pyrrolidine-2,4-dione chemistry continues to evolve, with several exciting research areas coming to the forefront.

Multitarget Drug Design: Moving beyond the "one molecule, one target" paradigm, researchers are now designing single pyrrolidine-dione derivatives that can modulate multiple biological targets simultaneously. ebi.ac.uk This approach is particularly promising for complex diseases like cancer and inflammation, where multiple pathways are involved.

Agrochemicals: There is significant research into developing novel pyrrolidine-2,4-dione derivatives as potent and greener pesticides. bohrium.com Studies have shown their effectiveness as herbicides and fungicides, sometimes exceeding the performance of commercial products. researchgate.netbohrium.comrsc.org The design of these compounds is often inspired by the structures of natural tetramic acids. bohrium.com

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods remains a priority. This includes the expanded use of microwave-assisted organic synthesis (MAOS) and innovative multicomponent reactions to build libraries of diverse derivatives for screening. nih.govresearchgate.net

Antimicrobial and Antiviral Agents: The pyrrolidine scaffold is being explored for its potential against infectious diseases. frontiersin.org Derivatives are being investigated as inhibitors of bacterial enzymes, such as P. aeruginosa PBP3, and as potential antiviral agents. mdpi.com

This continued research ensures that pyrrolidine-2,4-dione and its derivatives will remain a vital and dynamic area of chemical science for years to come.

Q & A

Q. What are the common synthetic routes for 1,5-Dimethylpyrrolidine-2,4-dione in academic research?

- Methodological Answer : The compound can be synthesized via cyclization of 1,5-diketones under acidic or basic conditions. For example, pentan-2,4-dione derivatives react with ammonium acetate to form pyrrolidine-dione scaffolds . Advanced functionalization may involve alkylation at specific positions using methylating agents (e.g., methyl iodide) under controlled pH. Post-synthetic modifications, such as oxidation of sulfur-containing intermediates, can further diversify the scaffold .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- GC-MS : Analyze volatile derivatives or degradation products to confirm molecular weight and functional groups (e.g., methyl substituents) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .

- NMR Spectroscopy : Compare H and C chemical shifts with reference data for pyrrolidine-dione derivatives.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool, dry place away from ignition sources (P210) .

- Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact.

- Disposal : Follow federal/state regulations for organic waste; consult updated SDS for degradation products .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity against microbial targets?

- Methodological Answer : Introduce alkyl or aryl substituents at position 3 to optimize hydrophobic interactions with microbial enzymes. For example:

| Derivative | Substituent at Position 3 | Bioactivity (IC) |

|---|---|---|

| Compound 195 | 1-Hydroxyhexadecylidene | 0.8 µM (Streptococcal hyaluronidase inhibition) |

| Compound 192 | 1-Hydroxy-4-methyldodecylidene | 1.2 µM |

- Synthetic Steps :

React this compound with aldehyde derivatives under Knoevenagel conditions.

Characterize products via H NMR and HRMS.

Q. What computational methods are employed to predict the reactivity or interaction of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study tautomerism or enol-hydrazone equilibria .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets like hyaluronidase (PDB: 1FCV) .

- ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative Bioassays : Standardize protocols (e.g., MIC testing against Fusarium oxysporum) to minimize variability .

- Structural Reanalysis : Re-examine stereochemistry via X-ray diffraction if bioactivity diverges (e.g., enantiomer-specific effects) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial activity of pyrrolidine-diones) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.